3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Overview
Description
Scientific Research Applications
Catalytic Oxidation and Chemical Synthesis
"3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid" and its structural analogs play a significant role in the catalytic oxidation processes, serving as key intermediates in the synthesis of a variety of chemicals. For instance, controllable and selective catalytic oxidation of cyclohexene can lead to products like 7-oxabicyclo[4.1.0]heptane. These compounds are extensively used as intermediates in the chemical industry due to their diverse functional groups and oxidation states, highlighting their importance in both academic and industrial applications (Cao et al., 2018).
Anticancer Activities
Derivatives of "this compound," such as norcantharidin analogs, have been explored for their potential anticancer activities. These analogs are structurally modified to improve their anticancer efficacy while minimizing side effects. Their role as protein phosphatase inhibitors highlights the therapeutic potential of these compounds in cancer treatment (Deng & Tang, 2011).
Biocatalysis and Microbial Inhibition
Carboxylic acids, including those derived from "this compound," are key in biocatalysis and microbial inhibition. Their role in fermentative production and the challenges posed by their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae are critical areas of study. Understanding these effects can lead to the development of robust microbial strains for industrial applications (Jarboe et al., 2013).
Material Science and Corrosion Inhibition
In the field of materials science, derivatives of "this compound" have been explored for their applications as corrosion inhibitors, particularly for metals like copper. The review on the effect of organic acid vapors, including carboxylic acids on copper corrosion, provides insights into the protective mechanisms these compounds offer against corrosion, further emphasizing their significance in industrial applications (Bastidas & La Iglesia, 2007).
Mechanism of Action
Biochemical Pathways
The compound has been reported as an anticapsin analog , suggesting it may affect the pathways involving this molecule.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is currently unavailable . These properties are essential for understanding the compound’s bioavailability and overall pharmacokinetics.
Properties
IUPAC Name |
3-oxabicyclo[4.1.0]heptane-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUKEWRBGZOLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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